2-Fluoro-3,4-dimethoxy-1-methylbenzene
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Description
2-Fluoro-3,4-dimethoxy-1-methylbenzene is a chemical compound with the CAS Number: 127685-75-0 . It has a molecular weight of 170.18 and its IUPAC name is this compound . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FO2/c1-6-4-5-7 (11-2)9 (12-3)8 (6)10/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and others .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.18 . It is a liquid in its physical form . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Safety and Hazards
The safety data sheet for 2-Fluoro-3,4-dimethoxy-1-methylbenzene indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautions should be taken to avoid breathing in mist, gas, or vapors, and contact with skin and eyes should be avoided . Personal protective equipment should be worn when handling this compound .
Mechanism of Action
Target of Action
As a derivative of benzene, it likely interacts with biological systems through similar mechanisms .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, using organoboron reagents .
Pharmacokinetics
Its molecular weight of 17018 suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The formation of a substituted benzene ring during electrophilic aromatic substitution could potentially alter the properties of biomolecules and affect cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3,4-dimethoxy-1-methylbenzene. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQYPHJJHYNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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